BET bromodomain inhibitor 1

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

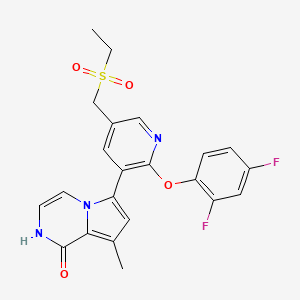

IUPAC Name |

6-[2-(2,4-difluorophenoxy)-5-(ethylsulfonylmethyl)pyridin-3-yl]-8-methyl-2H-pyrrolo[1,2-a]pyrazin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19F2N3O4S/c1-3-32(29,30)12-14-9-16(18-8-13(2)20-21(28)25-6-7-27(18)20)22(26-11-14)31-19-5-4-15(23)10-17(19)24/h4-11H,3,12H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UETQFSCWDMJWMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CC1=CC(=C(N=C1)OC2=C(C=C(C=C2)F)F)C3=CC(=C4N3C=CNC4=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19F2N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Mechanism of I-BET1: A Technical Guide to a Pioneering BET Bromodomain Inhibitor

Introduction

I-BET1, also known as GSK525762 or I-BET762, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] Its discovery marked a significant advancement in the field of epigenetics, offering a novel therapeutic strategy for a range of diseases, including cancer and inflammatory conditions. This technical guide provides an in-depth overview of the discovery, mechanism of action, and key experimental methodologies associated with I-BET1, tailored for researchers, scientists, and drug development professionals.

Discovery and Development

I-BET1 was developed by GlaxoSmithKline as a specific inhibitor targeting the acetyl-lysine binding pockets of BET proteins, which include BRD2, BRD3, and BRD4. These proteins are crucial epigenetic "readers" that play a pivotal role in the regulation of gene transcription. By mimicking acetylated histones, I-BET1 to competitively binds to the bromodomains of BET proteins, thereby displacing them from chromatin and preventing the recruitment of transcriptional machinery. This leads to the downregulation of key oncogenes, such as c-MYC, and pro-inflammatory genes.[2] The development of I-BET1 has paved the way for numerous clinical trials investigating its efficacy in various solid and hematological malignancies.

Mechanism of Action

The primary mechanism of action of I-BET1 involves the disruption of chromatin-mediated gene transcription. BET proteins, particularly BRD4, are essential for the recruitment of the positive transcription elongation factor b (P-TEFb) to gene promoters and super-enhancers. This recruitment is critical for the phosphorylation of RNA Polymerase II and subsequent transcriptional elongation. By competitively binding to the bromodomains of BET proteins, I-BET1 prevents their association with acetylated histones on chromatin. This leads to the displacement of BRD4 and the transcriptional machinery from key gene loci, resulting in the suppression of target gene expression.

Data Presentation

Binding Affinity and Cellular Potency of I-BET1

| Target | Assay Type | Value | Reference |

| BET Bromodomains | |||

| BRD2, BRD3, BRD4 | TR-FRET (IC50) | 32.5 - 42.5 nM | [1][2] |

| BRD2, BRD3, BRD4 | Dissociation Constant (Kd) | 50.5 - 61.3 nM | [1][2] |

| Cancer Cell Lines | |||

| NUT Midline Carcinoma (NMC) | Cell Growth Inhibition (Median IC50) | 50 nM | |

| Solid Tumors | Cell Growth Inhibition (Median IC50) | 50 - 1698 nM |

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to measure the binding affinity of I-BET1 to BET bromodomains.

Materials:

-

Recombinant BET bromodomain protein (e.g., BRD4)

-

Biotinylated histone peptide (e.g., H4K5/8/12/16ac)

-

Europium-labeled streptavidin (Donor)

-

APC-labeled anti-His antibody (Acceptor)

-

I-BET1 compound

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)

Protocol:

-

Prepare serial dilutions of I-BET1 in assay buffer.

-

In a 384-well plate, add the BET bromodomain protein, biotinylated histone peptide, and I-BET1 dilutions.

-

Incubate at room temperature for 30 minutes.

-

Add a mixture of Europium-labeled streptavidin and APC-labeled anti-His antibody.

-

Incubate at room temperature for 1 hour.

-

Read the plate on a TR-FRET compatible plate reader (Excitation: 320 nm, Emission: 620 nm for Europium and 665 nm for APC).

-

Calculate the ratio of the acceptor signal to the donor signal and plot against the I-BET1 concentration to determine the IC50 value.

AlphaScreen Assay

This bead-based proximity assay is another method to assess the inhibition of BET bromodomain-histone interaction.[1]

Materials:

-

Recombinant His-tagged BET bromodomain protein

-

Biotinylated histone peptide

-

Streptavidin-coated Donor beads

-

Anti-His antibody-conjugated Acceptor beads

-

I-BET1 compound

-

Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA)

Protocol:

-

Prepare serial dilutions of I-BET1 in assay buffer.

-

In a 384-well plate, add the His-tagged BET bromodomain protein, biotinylated histone peptide, and I-BET1 dilutions.

-

Incubate at room temperature for 30 minutes.

-

Add a suspension of Streptavidin-coated Donor beads and incubate for 1 hour.

-

Add a suspension of anti-His antibody-conjugated Acceptor beads and incubate for 1 hour in the dark.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

Plot the signal against the I-BET1 concentration to determine the IC50 value.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine the occupancy of BET proteins on chromatin at specific gene loci and the displacement by I-BET1.[4]

Materials:

-

Cells treated with I-BET1 or vehicle control

-

Formaldehyde

-

Glycine

-

Lysis Buffer

-

Sonication buffer

-

Antibody against the BET protein of interest (e.g., anti-BRD4)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

RNase A

-

DNA purification kit

-

Primers for qPCR analysis of target gene promoters (e.g., c-MYC)

Protocol:

-

Crosslink proteins to DNA by adding formaldehyde to the cell culture medium.

-

Quench the crosslinking reaction with glycine.

-

Lyse the cells and isolate the nuclei.

-

Sonciate the chromatin to shear DNA into fragments of 200-500 bp.

-

Immunoprecipitate the chromatin with an antibody specific to the BET protein.

-

Incubate with Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Wash the beads to remove non-specific binding.

-

Elute the complexes from the beads and reverse the crosslinks.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA.

-

Quantify the enrichment of specific DNA sequences by qPCR using primers for target gene promoters.

Cell Proliferation (WST-1) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines

-

I-BET1 compound

-

96-well cell culture plates

-

WST-1 reagent

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of I-BET1.

-

Incubate for the desired period (e.g., 72 hours).

-

Add WST-1 reagent to each well.

-

Incubate for 1-4 hours until a color change is observed.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

I-BET1 Inhibition of the NF-κB Signaling Pathway

I-BET1 has been shown to suppress the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival. BET proteins, particularly BRD4, are known to associate with acetylated RelA/p65, a key component of the NF-κB complex, and promote the transcription of NF-κB target genes. By displacing BRD4 from these gene loci, I-BET1 inhibits the expression of pro-inflammatory cytokines and survival factors.

Caption: I-BET1 inhibits NF-κB signaling by displacing BRD4 from target gene promoters.

I-BET1 Inhibition of the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is crucial for embryonic development and its aberrant activation is implicated in several cancers. BET inhibitors have been shown to suppress this pathway by targeting the transcription of key components, GLI1 and GLI2.[5] BRD4 directly occupies the promoters of GLI1 and GLI2, and its displacement by I-BET1 leads to their downregulation, thereby inhibiting Hedgehog pathway output.[5]

Caption: I-BET1 disrupts Hedgehog signaling by inhibiting BRD4-mediated transcription of GLI1/2.

I-BET1 Inhibition of the Notch Signaling Pathway

The Notch signaling pathway is a highly conserved cell-cell communication system that regulates cell fate decisions. Dysregulation of this pathway is associated with various cancers. BET inhibitors can modulate Notch signaling by downregulating the expression of key pathway components, including the Notch1 receptor itself.

Caption: I-BET1 modulates Notch signaling by targeting BRD4-dependent transcription of Notch pathway genes.

References

- 1. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hedgehog/GLI Signaling Pathway: Transduction, Regulation, and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. BRD4 bimodal binding at promoters and drug-induced displacement at Pol II pause sites associates with I-BET sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Epigenetic targeting of Hedgehog pathway transcriptional output through BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Role of BET Bromodomain Inhibitor JQ1 in Gene Transcription: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are critical epigenetic readers that play a pivotal role in regulating gene transcription. Their dysregulation is frequently implicated in the pathology of various diseases, most notably cancer. Small molecule inhibitors targeting BET bromodomains have emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of the archetypal BET inhibitor, JQ1, focusing on its mechanism of action in modulating gene transcription. We will delve into the quantitative biophysical and cellular effects of JQ1, provide detailed experimental protocols for its characterization, and visualize the key signaling pathways and experimental workflows involved in its study.

Introduction to BET Proteins and JQ1

The BET family consists of four proteins: BRD2, BRD3, BRD4, and the testis-specific BRDT. These proteins are characterized by the presence of two tandem bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction is crucial for recruiting the transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression.[1][2]

JQ1 is a potent and specific small-molecule inhibitor of the BET family of proteins.[3] It is a thieno-triazolo-1,4-diazepine that acts as an acetyl-lysine mimetic, competitively binding to the bromodomains of BET proteins.[3] This competitive inhibition displaces BET proteins from chromatin, leading to a suppression of target gene transcription.[4] The profound anti-proliferative effects of JQ1, particularly in cancer models, are largely attributed to the downregulation of key oncogenes such as MYC.[4][5]

Quantitative Analysis of JQ1 Activity

The efficacy of a small molecule inhibitor is defined by its binding affinity, specificity, and cellular potency. The following tables summarize the key quantitative data for JQ1.

Table 1: Binding Affinities (Kd) of (+)-JQ1 to BET Bromodomains

| Protein | Bromodomain | Dissociation Constant (Kd) in nM |

| BRD4 | BD1 | 49 |

| BRD4 | BD2 | 90.1 |

| BRD3 | BD1 | 59.5 |

| BRD3 | BD2 | 82 |

| BRD2 | BD1 | 128 |

| BRDT | BD1 | 190 |

| Data compiled from Tocris Bioscience and Filippakopoulos et al. (2010).[6] |

Table 2: Half-Maximal Inhibitory Concentrations (IC50) of (+)-JQ1 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| NMC 11060 | NUT midline carcinoma | 4 |

| KMS-34 | Multiple Myeloma | 68 |

| LR5 | Multiple Myeloma | 98 |

| A subset of Lung Adenocarcinoma Cell Lines | Lung Cancer | 420 - 4190 |

| Data compiled from Selleck Chemicals and LoConte et al. (2016).[7][8] |

Table 3: Quantitative Downregulation of MYC Expression by (+)-JQ1

| Cell Line | Treatment | Time Point | Fold Change in MYC mRNA |

| MM.1S (Multiple Myeloma) | 500 nM JQ1 | 8 hours | ~0.2 (80% reduction) |

| Raji (Burkitt's Lymphoma) | 25 mg/kg JQ1 (in vivo) | 4 hours | ~0.2 (80% reduction) |

| Data from Delmore et al. (2011) and Mertz et al. (2011).[4][9] |

Core Mechanism of Action: Transcriptional Repression

The primary mechanism by which JQ1 exerts its effects is through the competitive displacement of BET proteins from chromatin. This has profound consequences on the process of gene transcription, particularly at super-enhancers which are large clusters of enhancers that drive the expression of genes crucial for cell identity and disease states.

Disruption of Super-Enhancer Function

BRD4 is highly enriched at super-enhancers that control the expression of key oncogenes, including MYC.[10] By displacing BRD4 from these regulatory regions, JQ1 leads to a significant and preferential downregulation of super-enhancer-driven genes.[10] This selectivity for super-enhancer-associated genes is a key aspect of JQ1's therapeutic window.

Inhibition of Transcriptional Elongation

BRD4 plays a crucial role in the transition from transcriptional initiation to productive elongation. It does so by recruiting the Positive Transcription Elongation Factor b (P-TEFb), which in turn phosphorylates RNA Polymerase II (Pol II), enabling it to overcome promoter-proximal pausing.[2][11] JQ1, by evicting BRD4 from chromatin, prevents the recruitment of P-TEFb, leading to a stall in Pol II and a suppression of transcriptional elongation.[12][13]

Impact on Key Signaling Pathways

JQ1's ability to downregulate key transcriptional programs has a significant impact on oncogenic and inflammatory signaling pathways.

The c-Myc Axis

The MYC oncogene is a master regulator of cell proliferation, growth, and metabolism. Its expression is frequently deregulated in cancer and is often driven by super-enhancers, making it highly sensitive to JQ1 treatment.[4][14] JQ1-mediated downregulation of MYC leads to cell cycle arrest, senescence, and apoptosis in susceptible cancer cells.[4]

The NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival. BRD4 has been shown to interact with the acetylated RelA subunit of NF-κB, a key step for the transcriptional activation of NF-κB target genes.[15] JQ1 can disrupt this interaction, leading to the suppression of a subset of NF-κB-dependent inflammatory genes.[1][16]

Detailed Experimental Protocols

The following protocols provide a framework for key experiments used to characterize the activity of JQ1.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol is designed to map the genome-wide localization of BRD4 and assess its displacement by JQ1.

-

Cell Culture and Treatment: Plate cells (e.g., MM.1S) at an appropriate density. Treat with either DMSO (vehicle control) or a final concentration of 500 nM JQ1 for 4-6 hours.

-

Cross-linking: Add formaldehyde to a final concentration of 1% to the culture medium and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM.

-

Cell Lysis and Chromatin Sonication: Harvest and lyse the cells to isolate nuclei. Resuspend the nuclear pellet in a sonication buffer and sonicate to shear the chromatin to an average fragment size of 200-500 bp.

-

Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for BRD4. Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washes and Elution: Wash the beads with a series of stringent buffers to remove non-specific binding. Elute the chromatin from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K. Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence on a high-throughput sequencing platform.

-

Data Analysis: Align reads to the reference genome and perform peak calling to identify regions of BRD4 enrichment. Compare the BRD4 occupancy between DMSO and JQ1-treated samples to determine the extent of displacement.

RNA Sequencing (RNA-seq)

This protocol is for analyzing the global transcriptomic changes induced by JQ1.

-

Cell Culture and Treatment: Plate cells and treat with DMSO or JQ1 as described for ChIP-seq.

-

RNA Extraction: Harvest the cells and extract total RNA using a column-based kit or TRIzol reagent. Ensure high-quality RNA with a RIN score > 8.

-

Library Preparation: Deplete ribosomal RNA (rRNA) or select for polyadenylated mRNA. Fragment the RNA and synthesize cDNA. Ligate sequencing adapters and amplify the library.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

-

Data Analysis: Perform quality control of the raw sequencing reads. Align the reads to the reference genome or transcriptome. Quantify gene expression levels. Perform differential gene expression analysis to identify genes up- or down-regulated by JQ1 treatment.

Fluorescence Recovery After Photobleaching (FRAP)

This protocol is for visualizing the displacement of BRD4 from chromatin in live cells.[17][18]

-

Cell Culture and Transfection: Plate cells (e.g., U2OS) on glass-bottom dishes. Transfect with a plasmid encoding a fluorescently tagged BRD4 (e.g., GFP-BRD4).

-

Live-Cell Imaging Setup: Mount the dish on a confocal microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).

-

Pre-Bleach Imaging: Acquire a few images of a selected nucleus expressing GFP-BRD4 at low laser power to establish a baseline fluorescence intensity.

-

Photobleaching: Use a high-intensity laser to photobleach a defined region of interest (ROI) within the nucleus.

-

Post-Bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence in the bleached ROI.

-

Data Analysis: Measure the fluorescence intensity in the bleached ROI over time. Normalize the data to account for photobleaching during acquisition. Fit the recovery curve to a model to determine the mobile fraction and the half-time of recovery. A faster recovery and a larger mobile fraction in the presence of JQ1 indicate displacement of BRD4 from chromatin.[17]

Conclusion and Future Directions

JQ1 has been an invaluable tool for elucidating the critical role of BET proteins in gene transcription and for validating them as therapeutic targets. Its mechanism of action, centered on the displacement of BET proteins from chromatin and the subsequent inhibition of transcriptional elongation, has profound effects on oncogenic and inflammatory signaling. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of BET inhibitors.

While JQ1 itself has limitations for clinical use, it has paved the way for the development of a new generation of BET inhibitors with improved pharmacokinetic properties and selectivity. Future research will likely focus on developing inhibitors with specificity for individual BET proteins or even specific bromodomains, which may offer enhanced therapeutic efficacy and reduced toxicity. Combination therapies, where BET inhibitors are used in conjunction with other anti-cancer agents, also represent a promising avenue for future clinical development.

References

- 1. BET Inhibitor JQ1 Blocks Inflammation and Bone Destruction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. pnas.org [pnas.org]

- 10. BRD4: a general regulator of transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bromodomain and Extra-terminal (BET) Bromodomain Inhibition Activate Transcription via Transient Release of Positive Transcription Elongation Factor b (P-TEFb) from 7SK Small Nuclear Ribonucleoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. JQ1 affects BRD2-dependent and independent transcription regulation without disrupting H4-hyperacetylated chromatin states - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regulation of MYC Expression and Differential JQ1 Sensitivity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. JQ1, a BET inhibitor, controls TLR4-induced IL-10 production in regulatory B cells by BRD4-NF-κB axis [bmbreports.org]

- 17. researchgate.net [researchgate.net]

- 18. Assessing cellular efficacy of bromodomain inhibitors using fluorescence recovery after photobleaching - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Function of BET Bromodomain Inhibitor 1 (I-BET762/Molibresib)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the biological function of the BET (Bromodomain and Extra-Terminal) bromodomain inhibitor I-BET762 (also known as GSK525762 and Molibresib). I-BET762 is a potent, orally bioavailable small molecule that targets the acetyl-lysine binding pockets of the BET family of proteins (BRD2, BRD3, and BRD4), leading to the disruption of key transcriptional programs implicated in cancer and inflammation. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the critical signaling pathways and experimental workflows.

Mechanism of Action

I-BET762 functions as a competitive inhibitor at the acetyl-lysine binding sites within the bromodomains of BET proteins. By mimicking acetylated histone tails, I-BET762 displaces BET proteins from chromatin.[1] This displacement prevents the recruitment of transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to the promoters and enhancers of target genes. The result is a significant downregulation of genes crucial for cell proliferation, survival, and inflammation, most notably the proto-oncogene MYC.[2][3]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for I-BET762.

Table 1: In Vitro Binding Affinity and Potency of I-BET762

| Parameter | Value | Assay Method | Reference |

| IC₅₀ | 32.5 - 42.5 nM | TR-FRET | [4] |

| K_d | 50.5 - 61.3 nM | [4] |

Table 2: Cellular Activity of I-BET762 in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |

| NUT Midline Carcinoma (NMC) Cell Lines | NUT Midline Carcinoma | 50 | [5] |

| LNCaP | Prostate Cancer | ~500 | [3] |

| VCaP | Prostate Cancer | ~500 | [3] |

| 22Rv1 | Prostate Cancer | ~1000 | [3] |

| PC3 | Prostate Cancer | >5000 | [3] |

| DU145 | Prostate Cancer | >5000 | [3] |

Table 3: Clinical Trial Data for Molibresib (GSK525762) in NUT Midline Carcinoma (NCT01587703) [6][7]

| Parameter | Finding |

| Phase | Phase I/II |

| Patient Population | NUT Midline Carcinoma (NMC) and other solid tumors |

| Recommended Phase II Dose (RP2D) | 80 mg once daily |

| Key Efficacy in NMC (n=19) | 4 partial responses (confirmed or unconfirmed), 8 stable disease |

| Most Common Adverse Events (≥20%) | Thrombocytopenia (51%), nausea (42%), decreased appetite (28%), vomiting (23%), diarrhea (23%), anemia (22%), fatigue (20%) |

| Dose-Limiting Toxicities | Grade 4 thrombocytopenia |

Key Signaling Pathways Modulated by I-BET762

c-Myc Pathway

A primary mechanism of action for I-BET762 is the suppression of MYC gene expression.[2][3] BET proteins, particularly BRD4, are critical for the transcriptional elongation of MYC. By displacing BRD4 from the MYC promoter and enhancer regions, I-BET762 effectively shuts down MYC transcription, leading to cell cycle arrest and apoptosis in MYC-dependent cancer cells.

NF-κB Pathway

I-BET762 also modulates the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key driver of inflammation.[8] BRD4 has been shown to interact with the acetylated RelA subunit of NF-κB, promoting the transcription of pro-inflammatory genes. By disrupting this interaction, I-BET762 can suppress the inflammatory response.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used in the characterization of I-BET762. Note: Where specific details were not publicly available, protocols are based on standard industry practices and may require optimization.

In Vitro Binding Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay is used to determine the binding affinity of I-BET762 to BET bromodomains.

-

Principle: The assay measures the disruption of the interaction between a terbium-labeled BET bromodomain (donor) and a fluorescently-labeled acetylated histone peptide (acceptor). When in close proximity, excitation of the donor results in energy transfer to the acceptor, producing a FRET signal. I-BET762 competes with the peptide for binding to the bromodomain, leading to a decrease in the FRET signal.[9]

-

Materials:

-

Recombinant GST-tagged BRD4 (or other BET) bromodomain protein (e.g., BPS Bioscience)

-

Biotinylated H4 acetylated peptide (e.g., Anaspec)

-

Terbium-labeled anti-GST antibody (donor) (e.g., Cisbio)

-

Streptavidin-d2 (acceptor) (e.g., Cisbio)

-

I-BET762

-

Assay Buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20

-

384-well low-volume black plates

-

-

Procedure:

-

Prepare a serial dilution of I-BET762 in assay buffer.

-

In a 384-well plate, add 2 µL of the I-BET762 dilution or vehicle (DMSO).

-

Add 4 µL of a solution containing the BET bromodomain protein and the terbium-labeled anti-GST antibody. Final concentrations to be optimized, typically in the low nanomolar range.

-

Add 4 µL of a solution containing the biotinylated histone peptide and streptavidin-d2. Final concentrations to be optimized, typically in the low nanomolar range.

-

Incubate the plate at room temperature for 2 hours, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader (e.g., PHERAstar FS) with an excitation wavelength of 337 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).

-

Calculate the ratio of acceptor to donor fluorescence and plot against the concentration of I-BET762 to determine the IC₅₀.

-

Cellular Target Engagement: AlphaScreen Assay

This bead-based proximity assay can be used to measure the interaction of BET proteins with acetylated histones in a cellular context.

-

Principle: Donor and acceptor beads are coated with antibodies that recognize a tagged BET protein and acetylated histones, respectively. When the BET protein binds to acetylated histones in cell lysate, the beads are brought into proximity, generating a signal. I-BET762 disrupts this interaction, reducing the signal.[10][11]

-

Materials:

-

Cells expressing tagged BET protein

-

I-BET762

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Streptavidin-coated Donor beads (PerkinElmer)

-

Anti-tag antibody-conjugated Acceptor beads (PerkinElmer)

-

Biotinylated anti-acetyl-lysine antibody

-

384-well OptiPlates (PerkinElmer)

-

-

Procedure:

-

Treat cells with a dilution series of I-BET762 for a specified time (e.g., 4 hours).

-

Lyse the cells and quantify protein concentration.

-

In a 384-well plate, add a defined amount of cell lysate.

-

Add a mixture of the biotinylated anti-acetyl-lysine antibody and streptavidin-coated Donor beads.

-

Add the anti-tag antibody-conjugated Acceptor beads.

-

Incubate at room temperature for 1-2 hours in the dark.

-

Read the plate on an AlphaScreen-compatible reader (e.g., EnVision).

-

Plot the signal against I-BET762 concentration to determine the cellular IC₅₀.

-

Downstream Target Modulation: Western Blot for c-Myc

This protocol details the detection of changes in c-Myc protein levels following treatment with I-BET762.

-

Principle: Western blotting is used to separate proteins by size via gel electrophoresis, transfer them to a membrane, and detect the protein of interest using specific antibodies.[1][12]

-

Materials:

-

Cancer cell line (e.g., LNCaP)[3]

-

I-BET762

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody: anti-c-Myc (e.g., Cell Signaling Technology, #9402)

-

Primary antibody: anti-GAPDH or anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Seed cells and allow them to adhere overnight.

-

Treat cells with various concentrations of I-BET762 for 24-72 hours.

-

Lyse cells and determine protein concentration.

-

Denature an equal amount of protein from each sample and load onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and apply the chemiluminescent substrate.

-

Image the blot using a chemiluminescence detection system.

-

Strip and re-probe the membrane with the loading control antibody.

-

NF-κB Pathway Activity: Luciferase Reporter Assay

This assay quantifies the effect of I-BET762 on NF-κB transcriptional activity.

-

Principle: Cells are transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence. I-BET762 is expected to decrease the luminescence induced by an NF-κB activator.[13][14]

-

Materials:

-

HEK293T cells (or other suitable cell line)

-

NF-κB luciferase reporter plasmid

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent

-

I-BET762

-

NF-κB activator (e.g., TNFα)

-

Dual-Luciferase Reporter Assay System (e.g., Promega)

-

White, opaque 96-well plates

-

-

Procedure:

-

Co-transfect cells with the NF-κB and Renilla luciferase plasmids.

-

After 24 hours, pre-treat the cells with a dilution series of I-BET762 for 1-2 hours.

-

Stimulate the cells with TNFα for 6-8 hours.

-

Lyse the cells and measure firefly and Renilla luciferase activity according to the manufacturer's protocol using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Plot the normalized luciferase activity against the concentration of I-BET762 to determine its inhibitory effect.

-

Experimental and Logical Workflows

In Vitro Characterization Workflow

The following diagram illustrates a typical workflow for the in vitro characterization of a BET bromodomain inhibitor like I-BET762.

In Vivo Efficacy Study Workflow

This diagram outlines a general workflow for evaluating the in vivo efficacy of I-BET762 in a mouse xenograft model.

Conclusion

I-BET762 is a well-characterized BET bromodomain inhibitor with potent activity against key oncogenic and inflammatory pathways. Its ability to downregulate c-Myc and modulate NF-κB signaling provides a strong rationale for its investigation in various cancers and inflammatory diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with I-BET762 and other BET inhibitors. Further research into combination therapies and mechanisms of resistance will be crucial for realizing the full therapeutic potential of this class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cytivalifesciences.com [cytivalifesciences.com]

- 12. indigobiosciences.com [indigobiosciences.com]

- 13. bowdish.ca [bowdish.ca]

- 14. Superior efficacy of cotreatment with BET protein inhibitor and BCL2 or MCL1 inhibitor against AML blast progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Selectivity of BET Bromodomain Inhibitor I-BET762: A Technical Guide

This guide provides an in-depth analysis of the selectivity profile of I-BET762 (also known as Molibresib or GSK525762A), a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in regulating gene transcription by recognizing acetylated lysine residues on histones and other proteins.[3][4][5] Their inhibition has emerged as a promising therapeutic strategy in oncology and inflammatory diseases.[6][7]

Core Mechanism of Action

I-BET762 functions as a synthetic histone mimic, competitively binding to the acetyl-lysine (AcK) binding pockets of BET bromodomains.[5][7][8] This reversible binding displaces BET proteins from chromatin, thereby preventing the recruitment of transcriptional machinery necessary for the expression of key oncogenes, such as MYC, and pro-inflammatory genes.[4][6][7][9] A unique characteristic of I-BET762 is its 2:1 binding stoichiometry with BET proteins, which contributes to its high affinity and selectivity.[1][8]

Caption: Mechanism of I-BET762 Action.

Quantitative Selectivity Profile

I-BET762 demonstrates high potency and a pan-affinity profile against the BET family members, with minimal to no significant activity against other bromodomain-containing proteins.[1][6][8] This high selectivity minimizes off-target risks and makes it a valuable chemical probe for studying BET-dependent gene regulation.[1]

Table 1: Quantitative Binding and Potency of I-BET762

| Target Protein Family | Parameter | Value Range | Reference |

| BET Family (BRD2, BRD3, BRD4) | IC₅₀ (FRET Assay) | 32.5 – 42.5 nM | [1][2][8] |

| BET Family (BRD2, BRD3, BRD4) | Kd | 50.5 – 61.3 nM | [1][2] |

| Non-BET Bromodomains | Activity | No significant interaction | [1][8] |

Experimental Protocols

The selectivity and potency of I-BET762 are determined using various biochemical and biophysical assays. A key method is the Fluorescence Resonance Energy Transfer (FRET) competition assay.

Fluorescence Resonance Energy Transfer (FRET) Titration Assay

This assay quantitatively measures the ability of an inhibitor to disrupt the interaction between a BET bromodomain and its natural ligand, an acetylated histone peptide.

Detailed Methodology:

-

Reagents and Buffers:

-

Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 0.5 mM CHAPS.[2]

-

BET Proteins: Recombinant BRD2, BRD3, and BRD4 proteins are used at final concentrations of 200 nM, 100 nM, and 50 nM, respectively.[2]

-

Peptide: A biotinylated, tetra-acetylated Histone H4 peptide (H4Ac4) is used as the binding partner for the BET proteins.[2]

-

Inhibitor: I-BET762 is serially diluted to create a range of concentrations for titration.

-

Detection Reagents: Europium cryptate-labeled streptavidin (donor fluorophore) and XL665-labeled anti-6His antibody (acceptor fluorophore).[2]

-

-

Assay Procedure:

-

The respective BET protein (e.g., BRD4 at 50 nM) is incubated with the H4Ac4 peptide (200 nM) in the assay buffer.[2]

-

Varying concentrations of I-BET762 are added to the protein-peptide mixture.

-

The mixture is allowed to equilibrate for approximately one hour.[2]

-

The FRET detection reagents (Europium-streptavidin and XL665-anti-6His) are added to the wells. The streptavidin binds to the biotinylated peptide, and the anti-6His antibody binds to the His-tagged BET protein.

-

When the BET protein and the peptide are in close proximity, FRET occurs between the europium donor and the XL665 acceptor upon excitation at 320 nm.

-

-

Data Analysis:

-

The plate is read on a suitable plate reader, measuring emission at 615 nm (background) and 665 nm (FRET signal).[2]

-

As the concentration of I-BET762 increases, it displaces the H4Ac4 peptide from the BET protein, leading to a decrease in the FRET signal.

-

The IC₅₀ value, which is the concentration of I-BET762 required to inhibit 50% of the BET-peptide interaction, is calculated from the resulting dose-response curve.

-

Caption: Workflow for FRET-based Competition Assay.

Visualizing Selectivity

I-BET762's selectivity is a key attribute. It potently binds to all members of the BET family while showing negligible interaction with bromodomains from other families, such as CREBBP.[10] This distinction is critical for attributing biological effects directly to the inhibition of BET proteins.

Caption: Selectivity Profile of I-BET762.

References

- 1. v5-epitope-tag.com [v5-epitope-tag.com]

- 2. selleckchem.com [selleckchem.com]

- 3. BET inhibitor - Wikipedia [en.wikipedia.org]

- 4. What are BET inhibitors and how do they work? [synapse.patsnap.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

- 9. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Targeting BET Bromodomain 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Bromodomain and Extra-Terminal (BET) family of proteins, particularly the first bromodomain (BD1), have emerged as critical epigenetic regulators and promising therapeutic targets in a multitude of diseases, most notably cancer and inflammatory conditions. BET proteins act as "readers" of histone acetylation, recruiting transcriptional machinery to chromatin and driving the expression of key oncogenes and pro-inflammatory genes. This technical guide provides an in-depth overview of the therapeutic potential of targeting BET bromodomain 1 (BD1). It consolidates quantitative data on inhibitor efficacy, details key experimental protocols for their evaluation, and visualizes the core signaling pathways affected by BET inhibition.

Introduction: The Role of BET Bromodomains in Disease

The BET family of proteins comprises BRD2, BRD3, BRD4, and the testis-specific BRDT. Each of these proteins contains two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction is a pivotal step in transcriptional activation. BRD4, the most extensively studied member, recruits the positive transcription elongation factor b (p-TEFb) to promoter regions, leading to the phosphorylation of RNA Polymerase II and subsequent transcriptional elongation.

Dysregulation of BET protein function is a hallmark of various cancers and inflammatory diseases. In many malignancies, BET proteins, particularly through their BD1 domain, are responsible for the sustained high-level expression of critical oncogenes such as MYC. In inflammatory conditions, BET proteins drive the expression of pro-inflammatory cytokines and chemokines by co-activating transcription factors like NF-κB. Consequently, inhibiting the interaction between BET bromodomains and acetylated lysines presents a compelling therapeutic strategy.

Quantitative Data on BET Bromodomain 1 Inhibitors

A growing arsenal of small molecule inhibitors targeting BET bromodomains has been developed. These range from pan-BET inhibitors, which target both BD1 and BD2 of all BET family members, to more selective inhibitors with a preference for BD1. The following tables summarize key quantitative data for representative BET inhibitors, with a focus on their activity related to BD1.

Table 1: In Vitro Potency of Selected BET Bromodomain Inhibitors

| Inhibitor | Target | Assay Type | IC50 / Kd | Cell Line / Protein | Citation(s) |

| (+)-JQ1 | Pan-BET | AlphaScreen | IC50: 77 nM (BRD4 BD1) | Recombinant BRD4 | [1] |

| Isothermal Titration Calorimetry (ITC) | Kd: ~50 nM (BRD4 BD1) | Recombinant BRD4 | [1] | ||

| I-BET151 (GSK1210151A) | Pan-BET | Cell-free | IC50: 0.5 µM (BRD2), 0.25 µM (BRD3), 0.79 µM (BRD4) | Recombinant Proteins | |

| OTX015/MK-8628 | Pan-BET | Antiproliferation | Median IC50: 240 nM | B-cell lymphoma models | |

| CDD-787 | BD1-selective | AlphaScreen | IC50: 2.1 nM (BRDT-BD1) | Recombinant BRDT | [2] |

| CDD-956 | BD1-selective | AlphaScreen | IC50: 2.1 nM (BRDT-BD1), 4.4 nM (BRD4-BD1) | Recombinant Proteins | [2] |

| GSK778 (iBET-BD1) | BD1-selective | TR-FRET | IC50: 41 nM (BRD3 BD1), 41 nM (BRD4 BD1) | Recombinant Proteins | [3] |

| ABBV-744 | BD2-selective | Antiproliferation | IC50: Low nanomolar range | AML and prostate cancer cell lines |

Table 2: In Vivo Efficacy of Selected BET Bromodomain Inhibitors

| Inhibitor | Cancer Model | Dosing Regimen | Outcome | Citation(s) |

| (+)-JQ1 | NUT midline carcinoma (NMC) xenograft | 50 mg/kg daily, i.p. | Significant tumor regression and improved survival. | [1] |

| (+)-JQ1 | KRAS-mutant NSCLC xenograft | Not specified | Significant tumor regression. | [4] |

| (+)-JQ1 | Merkel Cell Carcinoma (MCC) xenograft | 50 mg/kg/day, i.p. for 3 weeks | Significant attenuation of tumor growth. | [5] |

| OTX015/MK-8628 | Malignant Pleural Mesothelioma xenograft | Not specified | Significant delay in cell growth. |

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the therapeutic potential of BET bromodomain inhibitors.

Fluorescence Anisotropy (FA) for Binding Affinity

This assay measures the binding of a small molecule inhibitor to a target protein by monitoring changes in the rotational speed of a fluorescently labeled ligand.

-

Principle: A small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence anisotropy. Upon binding to a larger protein (e.g., a BET bromodomain), its tumbling slows, leading to an increase in anisotropy. An unlabeled inhibitor will compete with the tracer for binding, causing a decrease in anisotropy.

-

Materials:

-

Purified recombinant BET bromodomain protein (e.g., BRD4-BD1).

-

Fluorescently labeled tracer (e.g., a fluorescent derivative of a known BET inhibitor).

-

Test inhibitor compound.

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20).

-

Microplate reader with fluorescence polarization capabilities.

-

-

Procedure:

-

Prepare a serial dilution of the test inhibitor in assay buffer.

-

In a microplate, add the BET bromodomain protein and the fluorescent tracer at fixed concentrations.

-

Add the serially diluted inhibitor to the wells. Include control wells with no inhibitor (maximum anisotropy) and no protein (minimum anisotropy).

-

Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to reach equilibrium.

-

Measure fluorescence anisotropy using the microplate reader, with appropriate excitation and emission wavelengths for the fluorophore.

-

Plot the change in anisotropy against the inhibitor concentration and fit the data to a suitable binding model to determine the IC50 or Ki value.

-

NanoBRET™ Target Engagement Assay

This is a live-cell assay to quantify the binding of a test compound to a target protein.

-

Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged BET protein (donor) and a cell-permeable fluorescent tracer (acceptor) that binds to the BET protein. Compound binding to the target displaces the tracer, leading to a decrease in the BRET signal.

-

Materials:

-

HEK293 cells (or other suitable cell line).

-

Plasmid encoding the NanoLuc®-BET bromodomain fusion protein.

-

Transfection reagent (e.g., FuGENE® HD).

-

NanoBRET™ tracer specific for BET bromodomains.

-

NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

-

Test inhibitor compound.

-

Opti-MEM® I Reduced Serum Medium.

-

White, non-binding surface 96-well or 384-well plates.

-

Luminometer capable of measuring dual-filtered luminescence.

-

-

Procedure:

-

Transfection: Transiently transfect HEK293 cells with the NanoLuc®-BET bromodomain fusion vector and culture for 18-24 hours.

-

Cell Plating: Harvest the transfected cells and resuspend in Opti-MEM®. Dispense the cell suspension into the wells of the assay plate.

-

Compound Addition: Add the test compound at various concentrations to the wells.

-

Tracer Addition: Add the NanoBRET™ tracer at a final concentration near its EC50 value.

-

Incubation: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.

-

Detection: Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor.

-

Measurement: Read the donor (450 nm) and acceptor (610 nm) emission signals within 20 minutes.

-

Analysis: Calculate the BRET ratio (acceptor emission / donor emission) and plot against the compound concentration to determine the IC50.

-

Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR)

This technique is used to determine the occupancy of a specific protein (e.g., BRD4) at a particular genomic locus in response to inhibitor treatment.

-

Principle: Cells are treated with a cross-linking agent to covalently link proteins to DNA. The chromatin is then sheared, and an antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and quantified by qPCR using primers for specific genomic regions.

-

Materials:

-

Cell culture reagents.

-

BET inhibitor.

-

Formaldehyde (for cross-linking).

-

Glycine (to quench cross-linking).

-

Cell lysis and chromatin shearing buffers.

-

Sonicator or micrococcal nuclease for chromatin shearing.

-

ChIP-grade antibody against the BET protein of interest (e.g., anti-BRD4).

-

Protein A/G magnetic beads.

-

Wash buffers.

-

Elution buffer.

-

Proteinase K.

-

DNA purification kit.

-

qPCR primers for target and control genomic regions.

-

SYBR Green qPCR master mix.

-

Real-time PCR instrument.

-

-

Procedure:

-

Cell Treatment and Cross-linking: Treat cells with the BET inhibitor or vehicle. Add formaldehyde to the culture medium to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells to release the nuclei. Isolate the chromatin and shear it to an average size of 200-1000 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with the specific antibody overnight. Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washes: Wash the beads extensively to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating in the presence of a high salt concentration and Proteinase K.

-

DNA Purification: Purify the DNA from the eluted material.

-

qPCR Analysis: Perform qPCR using primers specific for the promoter or enhancer regions of target genes (e.g., MYC) and a negative control region. Quantify the amount of immunoprecipitated DNA relative to the input chromatin.

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the therapeutic targeting of BET bromodomain 1.

Caption: Mechanism of action of BET inhibitors.

References

- 1. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.sg]

- 2. promega.com [promega.com]

- 3. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. eubopen.org [eubopen.org]

The Role of BET Bromodomain Inhibitors in Inflammatory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD2, BRD3, and BRD4, have emerged as critical regulators of gene expression in inflammatory processes. These proteins act as epigenetic "readers," recognizing acetylated lysine residues on histones and transcription factors, thereby recruiting transcriptional machinery to inflammatory gene loci. Small molecule inhibitors targeting BET bromodomains have demonstrated potent anti-inflammatory effects across a range of preclinical models of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, sepsis, and neuroinflammation. This technical guide provides an in-depth overview of the mechanism of action of BET inhibitors, their therapeutic potential in various inflammatory conditions, a compilation of quantitative data from key studies, detailed experimental protocols, and visualizations of the core signaling pathways involved.

Mechanism of Action of BET Bromodomain Inhibitors in Inflammation

BET proteins play a pivotal role in the transcription of pro-inflammatory genes. They are recruited to acetylated chromatin at the promoters and enhancers of these genes, where they facilitate the assembly of the transcriptional apparatus. A key interaction is with the transcription factor NF-κB, a master regulator of inflammation. The p65 subunit of NF-κB is acetylated at lysine 310, creating a binding site for the bromodomains of BRD4. This interaction is crucial for the recruitment of the Positive Transcription Elongation Factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II, leading to transcriptional elongation and the production of inflammatory mediators such as cytokines and chemokines.[1][2][3]

BET bromodomain inhibitors, such as the well-characterized small molecule JQ1 and I-BET762, are structural mimics of acetylated lysine. They competitively bind to the hydrophobic pocket of the bromodomains of BET proteins, displacing them from chromatin and preventing their interaction with acetylated histones and transcription factors like NF-κB.[4] This displacement leads to the suppression of transcriptional elongation of a specific subset of inflammatory genes, resulting in a potent anti-inflammatory effect.[1][5]

Therapeutic Applications in Preclinical Models of Inflammatory Diseases

The anti-inflammatory properties of BET inhibitors have been extensively validated in a variety of preclinical animal models of human inflammatory diseases.

-

Rheumatoid Arthritis (RA): In murine models of collagen-induced arthritis (CIA), a model that mimics human RA, treatment with BET inhibitors has been shown to significantly reduce disease severity, including paw swelling and joint inflammation.[6][7] This is accompanied by a decrease in the production of pro-inflammatory cytokines and a reduction in the infiltration of immune cells into the joints.[6]

-

Inflammatory Bowel Disease (IBD): In dextran sulfate sodium (DSS)-induced colitis models, which resemble human IBD, BET inhibitors have demonstrated the ability to ameliorate disease symptoms such as weight loss, diarrhea, and rectal bleeding. Histological analysis of the colon from treated animals shows reduced inflammation and tissue damage.

-

Sepsis and Acute Inflammation: BET inhibitors have shown remarkable efficacy in models of sepsis and endotoxemia. In mice challenged with a lethal dose of lipopolysaccharide (LPS), a component of bacterial cell walls, treatment with JQ1 significantly improved survival rates.[8] This protective effect is attributed to the suppression of the "cytokine storm," a massive and detrimental release of pro-inflammatory cytokines like TNF-α and IL-6.[4][8]

-

Neuroinflammation: In models of neuroinflammatory conditions such as Alzheimer's disease and spinal cord injury, BET inhibitors have been shown to reduce the expression of pro-inflammatory genes in the brain and spinal cord.[9] This is associated with a decrease in the activation of microglia and astrocytes, the primary immune cells of the central nervous system.

Quantitative Data on BET Inhibitor Activity

The following tables summarize key quantitative data from preclinical studies on the effects of BET bromodomain inhibitors in the context of inflammation.

| Inhibitor | Cell Line/Model | IC50 (nM) | Reference |

| JQ1 | Pancreatic Cancer Cells (Aspc-1) | 37 | [1] |

| JQ1 | Pancreatic Cancer Cells (CAPAN-1) | 190 | [1] |

| JQ1 | Pancreatic Cancer Cells (PANC-1) | 720 | [1] |

| I-BET762 | Pancreatic Cancer Cells (Aspc-1) | 231 | [1] |

| I-BET762 | Pancreatic Cancer Cells (CAPAN-1) | 990 | [1] |

| I-BET762 | Pancreatic Cancer Cells (PANC-1) | 2550 | [1] |

| I-BET762 | BET family members | 32.5–42.5 | [10] |

Table 1: In Vitro Potency of BET Bromodomain Inhibitors. This table presents the half-maximal inhibitory concentration (IC50) values of JQ1 and I-BET762 in various cell lines, demonstrating their potency in inhibiting BET protein function.

| Cytokine | Cell Type | Treatment | Fold Change/Percent Reduction | Reference |

| TNF-α | RAW 264.7 Macrophages | JQ1 (400 nM) + LPS | >50% decrease | [4] |

| MCP-1 | RAW 264.7 Macrophages | JQ1 (400 nM) + LPS | >80% decrease | [4] |

| IL-6 | RAW 264.7 Macrophages | JQ1 (400 nM) + LPS | 90% decrease | [4] |

| IL-1β | LPS-stimulated cells | JQ1 | Significant inhibition | [11] |

| IL-6 | LPS-stimulated cells | JQ1 | Significant inhibition | [11] |

| TNF-α | LPS-stimulated cells | JQ1 | Significant inhibition | [11] |

Table 2: Effect of JQ1 on Pro-inflammatory Cytokine Production. This table summarizes the significant reduction in the production of key pro-inflammatory cytokines upon treatment with JQ1 in LPS-stimulated macrophages.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the role of BET bromodomain inhibitors in inflammation.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for BRD4 Occupancy

Objective: To determine the genomic locations where BRD4 is bound and how this is affected by BET inhibitor treatment.

Protocol:

-

Cell Culture and Treatment: Culture cells (e.g., macrophages) to 80-90% confluency. Treat with the BET inhibitor (e.g., JQ1) or vehicle control for the desired time.

-

Cross-linking: Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature with gentle shaking. Quench the reaction by adding glycine to a final concentration of 125 mM.

-

Cell Lysis and Sonication: Harvest and lyse the cells to isolate the nuclei. Resuspend the nuclear pellet in a suitable lysis buffer and sonicate the chromatin to shear the DNA into fragments of 200-500 base pairs.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for BRD4. Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washing and Elution: Wash the beads extensively to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by incubating at 65°C overnight. Treat with RNase A and Proteinase K to remove RNA and protein. Purify the DNA using a PCR purification kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence using a high-throughput sequencing platform.

-

Data Analysis: Align the sequencing reads to the reference genome. Use a peak-calling algorithm to identify regions of BRD4 enrichment. Compare the BRD4 binding profiles between the BET inhibitor-treated and control samples to identify differential binding sites.

Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Gene Expression

Objective: To quantify the mRNA levels of specific inflammatory genes in response to BET inhibitor treatment.

Protocol:

-

Cell Culture and Treatment: Culture cells and treat with the BET inhibitor and/or an inflammatory stimulus (e.g., LPS) as described for ChIP-seq.

-

RNA Extraction: Harvest the cells and extract total RNA using a suitable kit (e.g., TRIzol or a column-based method).[12][13] Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.[14]

-

qPCR Reaction: Set up the qPCR reaction by mixing the cDNA template with a qPCR master mix containing a fluorescent dye (e.g., SYBR Green) and gene-specific primers for the target inflammatory genes (e.g., TNF, IL6, CCL2) and a housekeeping gene (e.g., GAPDH, ACTB).

-

Thermal Cycling and Data Acquisition: Perform the qPCR reaction in a real-time PCR machine. The cycling conditions typically involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. Fluorescence is measured at the end of each extension step.

-

Data Analysis: Determine the cycle threshold (Ct) value for each gene in each sample. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt). Calculate the fold change in gene expression between the treated and control samples using the 2-ΔΔCt method.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

Objective: To quantify the protein levels of secreted cytokines in cell culture supernatants or biological fluids.

Protocol:

-

Sample Collection: Collect cell culture supernatants or serum/plasma from treated and control groups. Centrifuge to remove any cellular debris.

-

Coating: Coat the wells of a 96-well microplate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α or anti-IL-6).[2][15][16] Incubate overnight at 4°C.

-

Blocking: Wash the plate and block the remaining protein-binding sites in the wells with a blocking buffer (e.g., 1% BSA in PBS).

-

Sample and Standard Incubation: Add the samples and a series of known concentrations of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody that recognizes a different epitope of the cytokine. Incubate for 1 hour at room temperature.

-

Streptavidin-HRP Incubation: Wash the plate and add streptavidin conjugated to horseradish peroxidase (HRP). Incubate for 30 minutes at room temperature.

-

Substrate Addition and Color Development: Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution.[17] A blue color will develop in proportion to the amount of cytokine present.

-

Stopping the Reaction and Reading: Stop the reaction by adding a stop solution (e.g., sulfuric acid), which will turn the color to yellow.[17] Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the samples.

Flow Cytometry for Immune Cell Profiling

Objective: To identify and quantify different immune cell populations in tissues from animal models of inflammation.

Protocol:

-

Tissue Processing: Euthanize the animals and perfuse with PBS to remove circulating blood cells. Harvest the tissues of interest (e.g., spleen, lymph nodes, inflamed tissue) and prepare single-cell suspensions by mechanical dissociation and/or enzymatic digestion.

-

Red Blood Cell Lysis: If necessary, lyse red blood cells using a lysis buffer.

-

Fc Receptor Blocking: Block Fc receptors on the cells to prevent non-specific antibody binding by incubating with an anti-CD16/CD32 antibody.

-

Staining with Fluorochrome-Conjugated Antibodies: Stain the cells with a cocktail of fluorochrome-conjugated antibodies specific for cell surface markers that define different immune cell populations (e.g., CD45, CD3, CD4, CD8, B220, CD11b, Ly6G, F4/80).[5][18][19][20]

-

Viability Staining: Include a viability dye to exclude dead cells from the analysis.

-

Data Acquisition: Acquire the data on a flow cytometer, collecting events for each sample.

-

Data Analysis: Analyze the flow cytometry data using appropriate software. Use a series of gates to identify and quantify the different immune cell populations based on their expression of the various cell surface markers.

Visualizing the Core Mechanisms

The following diagrams, generated using the Graphviz DOT language, illustrate key signaling pathways and experimental workflows related to the action of BET bromodomain inhibitors in inflammation.

Caption: Mechanism of BET inhibitor action in suppressing NF-κB-mediated inflammatory gene transcription.

Caption: Experimental workflow for Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq).

Conclusion and Future Directions

BET bromodomain inhibitors represent a promising class of anti-inflammatory agents with a well-defined mechanism of action. Their ability to selectively target the epigenetic regulation of inflammatory gene expression offers a novel therapeutic strategy for a wide range of inflammatory diseases. The robust preclinical data, supported by the detailed experimental methodologies outlined in this guide, provide a strong foundation for their continued development.

Future research in this area will likely focus on several key aspects. The development of more selective inhibitors for individual BET proteins or even specific bromodomains may lead to improved therapeutic indices and reduced off-target effects. Further investigation into the long-term efficacy and safety of these inhibitors in chronic inflammatory conditions is also warranted. Finally, the identification of biomarkers to predict patient response to BET inhibitor therapy will be crucial for their successful clinical translation. The continued exploration of this exciting class of epigenetic modulators holds great promise for the future of anti-inflammatory therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantification of Serum IL-6 and TNF-α by ELISA Assays [bio-protocol.org]

- 3. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of BET Proteins Regulates Fcγ Receptor Function and Reduces Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | JQ1 as a BRD4 Inhibitor Blocks Inflammatory Pyroptosis-Related Acute Colon Injury Induced by LPS [frontiersin.org]

- 10. v5-epitope-tag.com [v5-epitope-tag.com]

- 11. BET Inhibitor JQ1 Blocks Inflammation and Bone Destruction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]

- 13. researchgate.net [researchgate.net]

- 14. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]

- 16. resources.rndsystems.com [resources.rndsystems.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 19. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues | PLOS One [journals.plos.org]

- 20. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues | Semantic Scholar [semanticscholar.org]

The Ripple Effect: A Technical Guide to the Downstream Consequences of BET Bromodomain Inhibitor 1 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain and Extra-Terminal (BET) proteins are key epigenetic readers that play a crucial role in the regulation of gene transcription. By recognizing and binding to acetylated lysine residues on histones and other proteins, they act as scaffolds to recruit transcriptional machinery to specific genomic loci. The BET family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, has emerged as a pivotal target in therapeutic development, particularly in oncology and inflammatory diseases. Small molecule inhibitors targeting the bromodomains of these proteins have shown significant promise in preclinical and clinical studies. This technical guide provides an in-depth exploration of the downstream effects of BET bromodomain inhibitor 1 (BB1) treatment, focusing on the molecular cascades and cellular consequences that follow the inhibition of this critical protein family. We will delve into the key signaling pathways modulated by these inhibitors, present quantitative data on their effects, and provide detailed experimental protocols for their study.

Mechanism of Action

BET inhibitors, such as the well-characterized compound JQ1, function as competitive antagonists of the acetyl-lysine binding pockets of BET bromodomains. By occupying these pockets, they displace BET proteins from chromatin, thereby preventing the recruitment of transcriptional regulators, including the Mediator complex and the positive transcription elongation factor b (P-TEFb). This displacement leads to a suppression of the transcriptional activation of a multitude of genes, many of which are critically involved in cell proliferation, survival, and inflammation.

Downstream Signaling Pathways

The therapeutic efficacy of BET inhibitors stems from their ability to modulate several key signaling pathways. The following sections detail the most well-documented downstream effects of BB1 treatment.

MYC Oncogene Regulation

One of the most profound and widely studied downstream effects of BET inhibition is the suppression of the MYC oncogene. MYC is a master transcriptional regulator that drives cellular proliferation and is frequently dysregulated in a vast array of human cancers. The transcription of MYC is often dependent on super-enhancers, which are large clusters of enhancers that are densely occupied by transcription factors and coactivators, including BRD4. BET inhibitors cause the eviction of BRD4 from these super-enhancers, leading to a rapid and robust downregulation of MYC transcription.

Figure 1: Simplified signaling pathway of MYC regulation by BET inhibitors.

Anti-Apoptotic BCL2 Family Proteins

In addition to MYC, BET inhibitors also suppress the expression of key anti-apoptotic proteins, most notably BCL2. BCL2 is a central regulator of the intrinsic apoptotic pathway, and its overexpression is a hallmark of many cancers, contributing to cell survival and resistance to therapy. Similar to MYC, the BCL2 gene is often under the control of BRD4-associated super-enhancers. Treatment with BET inhibitors leads to a decrease in BCL2 expression, thereby lowering the threshold for apoptosis.

NF-κB Inflammatory Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response and is also implicated in cancer cell survival and proliferation. BRD4 has been shown to interact with acetylated RelA, a key subunit of the NF-κB complex, to promote the transcription of NF-κB target genes. BET inhibitors disrupt this interaction, leading to the suppression of a subset of NF-κB-driven inflammatory genes. Interestingly, this inhibition appears to be selective, with a more pronounced effect on pro-inflammatory genes compared to those involved in cellular homeostasis.

Figure 2: Overview of the NF-κB signaling pathway and the point of intervention by BET inhibitors.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cellular responses to a variety of cytokines and growth factors. Aberrant JAK/STAT signaling is a driver of many cancers and inflammatory diseases. Recent evidence suggests that BET inhibitors can modulate this pathway. For instance, JQ1 has been shown to decrease the activity of STAT5, a key downstream effector of the JAK/STAT pathway, and suppress the expression of its target genes. The precise mechanism of this inhibition is still under investigation but may involve the disruption of BRD2-STAT5 interactions.

TGF-β Signaling

Transforming growth factor-beta (TGF-β) signaling plays a complex, context-dependent role in cancer, acting as a tumor suppressor in early stages and a promoter of metastasis in later stages. The search results did not provide direct quantitative data on the effect of BET inhibitors on TGF-β signaling, but the pathway is a critical regulator of many cellular processes and a potential area for further investigation into the downstream effects of BET inhibition.

Immune Checkpoint Regulation

BET inhibitors have also been shown to impact the expression of immune checkpoint molecules, such as Programmed death-ligand 1 (PD-L1). Downregulation of PD-L1 by BET inhibitors can enhance the immunogenicity of tumor cells, suggesting a potential synergistic effect when combined with immune checkpoint blockade therapies.

Quantitative Data on the Effects of this compound

The following tables summarize quantitative data on the effects of BB1 treatment across various studies and cell lines.

Table 1: IC50 Values of JQ1 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| RPMI-8226 | Multiple Myeloma | < 500 | |

| SUM149 | Triple-Negative Breast Cancer | ~200 | |

| SUM159 | Triple-Negative Breast Cancer | ~300 | |

| H1975 | Lung Adenocarcinoma | ~420 | |

| MCF7 | Luminal Breast Cancer | ~300 | |

| T47D | Luminal Breast Cancer | ~400 | |

| HepG2 | Hepatocellular Carcinoma | ~5000 | |

| OCI-AML3 | Acute Myeloid Leukemia | ~500 |

Table 2: Downregulation of Key Target Genes by JQ1

| Gene | Cell Line | Treatment | Fold Change (log2) | Reference |

| MYC | MM.1S (Multiple Myeloma) | 500 nM JQ1 for 8h | ~ -1.5 | |

| MYC | H1975 (Lung Adenocarcinoma) | 1 µM JQ1 for 6h | No significant change | |

| MYC | MCF7 (Luminal Breast Cancer) | 1 µM JQ1 for 24h | ~ -1.0 | |

| BCL2 | Neuroblastoma cell lines | I-BET726 | Significant downregulation | |

| IL-6 | BV-2 (Microglia) | 500 nM JQ1 + LPS for 4h | ~ -2.0 | |

| IL-8 | Human Pulmonary Microvascular Endothelial Cells | JQ1 | Inhibition of expression | |

| CCL2 | Pancreatic Cancer Cells | JQ1 | Inhibition of expression |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the downstream effects of BET bromodomain inhibitor treatment.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic or cytostatic effects of BB1 on cancer cell lines and to calculate the IC50 value.

Materials:

-

Cancer cell lines of interest

-

Complete growth medium

-

96-well plates

-

This compound (BB1) stock solution (e.g., in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure: